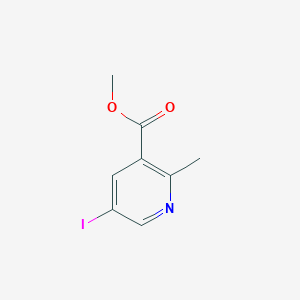
Methyl 5-iodo-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H8INO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-iodo-2-methylnicotinate can be synthesized through several methods. One common approach involves the iodination of 2-methylnicotinic acid, followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The resulting 5-iodo-2-methylnicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 5-iodo-2-methylnicotinic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted nicotinates.
Oxidation: Oxidized derivatives of the nicotinate.
Reduction: Reduced forms of the nicotinate.
Hydrolysis: 5-iodo-2-methylnicotinic acid.
Scientific Research Applications
Methyl 5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-iodo-2-methylnicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The presence of the iodine atom and the ester group can influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
5-Iodo-2-methylnicotinic acid: The non-esterified form of methyl 5-iodo-2-methylnicotinate.
2-Methylnicotinic acid: The parent compound without the iodine substitution.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the ester group, which confer distinct chemical and biological properties. The iodine atom can participate in unique substitution reactions, while the ester group can be hydrolyzed to release the active acid form .
This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl 5-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
QUDKBPWPUCZGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















